molecular formula C20H17ClN2O6S2 B2741184 5-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide CAS No. 923677-41-2

5-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2741184
CAS No.: 923677-41-2
M. Wt: 480.93
InChI Key: CMKCAUACDSYIHR-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide ( 923677-41-2) is a synthetic organic compound with a molecular formula of C20H17ClN2O6S2 and a molecular weight of 480.94 g/mol . This chemical features a complex structure integrating a benzamide core substituted with chloro and nitro groups, linked via an ethyl chain to a sulfonamide moiety bearing a 4-methoxyphenyl and a thiophen-2-yl group . It is supplied with a guaranteed purity of 90% or higher and is offered in various quantities for research applications . The presence of multiple functional groups and a sulfonamide structure suggests its potential utility as a key intermediate in medicinal chemistry and drug discovery research, particularly in the exploration of enzyme inhibitors . As a building block, it can be used in high-throughput screening assays and the synthesis of more complex molecules for pharmacological evaluation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S2/c1-29-14-5-7-15(8-6-14)31(27,28)19(18-3-2-10-30-18)12-22-20(24)16-11-13(21)4-9-17(16)23(25)26/h2-11,19H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKCAUACDSYIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide is a synthetic compound notable for its complex molecular structure and potential biological activities. This compound features several functional groups, including a chloro group, a nitro group, and a sulfonamide moiety, which contribute to its reactivity and biological profile. Its structure positions it within the broader class of aromatic sulfone compounds, which are recognized for their diverse pharmacological effects.

Molecular Formula and Weight

  • Molecular Formula : C16H17ClN2O4S
  • Molecular Weight : Approximately 382.83 g/mol

Structural Features

The compound's structure can be broken down into key components:

  • Chloro Group : Enhances reactivity and potential interactions with biological targets.
  • Nitro Group : Known for participating in various chemical reactions, potentially affecting the compound's pharmacodynamics.
  • Sulfonamide Moiety : Associated with a variety of biological activities, including antibacterial and anticancer properties.

Chemical Reactivity

The presence of functional groups allows for various chemical reactions, including:

  • Nucleophilic Substitution : Particularly at the chloro position.
  • Reduction Reactions : The nitro group can be reduced to amine derivatives, which may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects by:

  • Binding to Enzymes : Inhibiting or activating key enzymes involved in metabolic pathways.
  • Modulating Receptor Activity : Interacting with receptors linked to inflammatory responses and pain management.
  • Influencing Gene Expression : Affecting the transcription of genes involved in cellular processes.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against colon cancer cell lines (Caco-2 and HCT-116) by inducing apoptosis and inhibiting growth through microtubule disruption .
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, potentially making this compound useful in treating conditions characterized by inflammation.
  • Neuroprotective Potential : Due to its activity at cannabinoid receptors, there is potential for therapeutic roles in neuroprotection and pain management.

Case Studies

Several studies have evaluated the biological efficacy of related compounds:

  • A study on sulfonamide derivatives reported significant anticancer activity against breast adenocarcinoma (MCF-7 and MDA-MB-231) and colorectal cancer cell lines .
  • Another investigation highlighted the ability of certain sulfonamides to inhibit key oncogenic signaling pathways, suggesting a broader application in cancer therapeutics .

Data Table

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization leading to G2/M phase arrest
Anti-inflammatoryModulation of inflammatory cytokines
NeuroprotectiveInteraction with cannabinoid receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several benzamide, sulfonamide, and nitroaromatic derivatives. Below is a comparative analysis of key analogs, focusing on structural variations, biological relevance, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
5-Chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide Benzamide core with 5-Cl, 2-NO₂, and sulfonyl-thiophenylethyl side chain ~507.94 High lipophilicity (logP ~4.2); potential kinase inhibition due to sulfonyl and nitro groups
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole ring replaces sulfonyl-ethyl-thiophene; 4-methoxy-3-methylphenyl substituent ~474.87 Enhanced metabolic stability (thiazole moiety); moderate solubility in polar solvents
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo/fluoro substitutions; trifluoropropoxy group ~529.62 Improved bioavailability (fluorine atoms); antiviral activity reported
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide Simplified structure with dual nitro groups; 2-chloro-5-nitrophenyl substituent ~335.70 High reactivity (electron-deficient aromatic rings); limited solubility
5-Chloro-N-{2-[4-({[(4-hydroxycyclohexyl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide Hydroxycyclohexyl-carbamoyl sulfonamide side chain ~568.04 Enhanced water solubility (polar carbamoyl group); metabolite of parent compound

Key Findings from Comparative Analysis :

Bioactivity :

  • The sulfonyl-thiophenylethyl side chain in the target compound may enhance binding to ATP-binding pockets in kinases, as seen in structurally related sulfonamide inhibitors .
  • Fluorinated analogs (e.g., compound in ) exhibit superior metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.

Solubility and Lipophilicity :

  • The thiazole-containing analog () shows better aqueous solubility than the target compound, attributed to the thiazole’s hydrogen-bonding capacity.
  • The trifluoropropoxy group in reduces logP (predicted ~3.8) compared to the target compound’s logP (~4.2), balancing lipophilicity and solubility.

Synthetic Accessibility :

  • The target compound’s synthesis involves multi-step sulfonylation and amidation, similar to intermediates in and . Yields for such reactions typically range from 70–90% under optimized conditions .

Metabolic Pathways :

  • Metabolites of the target compound, such as the hydroxycyclohexyl derivative (), retain sulfonamide functionality but show reduced cytotoxicity in hepatic microsomal assays.

Critical Notes on Structural Analogues

  • Heterocyclic Replacements : Replacing thiophene with thiazole () alters π-stacking interactions but may improve metabolic stability.
  • Sulfonamide vs. Carboxamide : Sulfonamide-containing compounds (e.g., ) generally exhibit stronger hydrogen-bonding with protein targets compared to carboxamides.

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